Cyanthiwigin B

Description

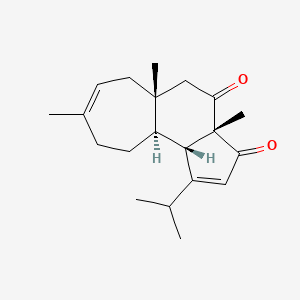

Structure

2D Structure

3D Structure

Properties

CAS No. |

150998-99-5 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(3aR,5aR,10aR,10bS)-3a,5a,8-trimethyl-1-propan-2-yl-5,6,9,10,10a,10b-hexahydrocyclohepta[e]indene-3,4-dione |

InChI |

InChI=1S/C20H28O2/c1-12(2)14-10-16(21)20(5)17(22)11-19(4)9-8-13(3)6-7-15(19)18(14)20/h8,10,12,15,18H,6-7,9,11H2,1-5H3/t15-,18-,19-,20+/m1/s1 |

InChI Key |

YMLNTLFXDUFSQM-XLNTUCKNSA-N |

SMILES |

CC1=CCC2(CC(=O)C3(C(C2CC1)C(=CC3=O)C(C)C)C)C |

Isomeric SMILES |

CC1=CC[C@@]2(CC(=O)[C@]3([C@@H]([C@H]2CC1)C(=CC3=O)C(C)C)C)C |

Canonical SMILES |

CC1=CCC2(CC(=O)C3(C(C2CC1)C(=CC3=O)C(C)C)C)C |

Synonyms |

cyanthiwigin B |

Origin of Product |

United States |

Natural Abundance and Isolation Methodologies

Marine Biological Sources of Cyanthiwigin B

The primary known natural sources of this compound are marine sponges, sessile filter-feeding invertebrates renowned for producing a diverse array of secondary metabolites.

This compound was initially isolated from the marine sponge Epipolasis reiswigi. nih.gov Subsequent investigations led to its identification in another sponge, Myrmekioderma styx. nih.gov Over 30 different cyathiwigin diterpenoids have been isolated and characterized from these two marine sponge species. nih.gov

The sponge Myrmekioderma styx has been collected from the waters of the Caribbean Sea, with specific collection sites reported in Jamaica and Venezuela. The genus Epipolasis, including the species Epipolasis reiswigi (also referred to as Verongula reiswigi), is found in the Western Central Atlantic. Documented sightings of Verongula reiswigi place it in locations such as Cuba and the Guadeloupe National Park. These sponges typically inhabit open reef environments and have been observed in heavily silted lower mesophotic reefs.

| Sponge Genus | Species | Geographical Distribution | Ecological Niche |

| Epipolasis | reiswigi | Western Central Atlantic (e.g., Cuba, Guadeloupe) | Open reefs, mesophotic reefs |

| Myrmekioderma | styx | Caribbean Sea (e.g., Jamaica, Venezuela) | Not specified in detail |

Putative Microbial Biosynthesis and Associated Symbiotic Relationships

The production of many bioactive compounds isolated from marine invertebrates is often attributed to symbiotic microorganisms.

While direct evidence for the microbial biosynthesis of this compound is not yet definitive, there is a strong scientific consensus that many sponge-derived secondary metabolites, particularly terpenes, are produced by associated microorganisms. nih.govmdpi.com Sponges host a diverse community of microbes, including bacteria, fungi, and archaea, which can constitute a significant portion of the sponge's biomass. mdpi.com The structural similarities between some sponge-derived compounds and known microbial metabolites further support this hypothesis. rsc.org A study on the microbial transformation of this compound demonstrated that actinomycetes such as Streptomyces species can metabolize the compound, indicating a metabolic relationship between this class of molecules and microorganisms. However, it is also important to note that recent research has shown that the sponge animal itself possesses the genetic machinery for producing certain terpenes, suggesting that the biosynthetic origins of these compounds can be complex and may involve either the sponge, its symbionts, or a combination of both. nih.govresearchgate.net

A significant hurdle in confirming the microbial origin of compounds like this compound is the difficulty in culturing sponge-associated microorganisms in a laboratory setting. It is estimated that only a small fraction of these microbes can be successfully grown using standard techniques. Many of these symbiotic organisms are thought to be obligate symbionts, meaning they have highly specific nutritional and environmental requirements that are intricately linked to the host sponge and are difficult to replicate in vitro. The complex chemical signaling and nutrient exchange within the sponge holobiont are not yet fully understood, making the development of suitable culture media and conditions a major challenge for researchers.

Advanced Extraction and Initial Characterization Techniques from Biological Matrices

The isolation of this compound from its natural sponge sources involves a multi-step process of extraction and purification. The freeze-dried sponge material is typically subjected to solvent extraction, often using methanol. The resulting crude extract is then partitioned and subjected to various chromatographic techniques to separate the complex mixture of compounds.

A general procedure for the isolation of compounds from Myrmekioderma sponges involves the following steps:

Extraction: The dried and ground sponge tissue is extracted with solvents of increasing polarity, such as dichloromethane followed by methanol.

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents to achieve a preliminary separation of compounds based on their polarity.

Chromatography: The resulting fractions are further purified using a combination of chromatographic methods. These can include:

Flash Column Chromatography: Often using silica gel or C18 reversed-phase silica gel as the stationary phase.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound.

Once isolated, the structure of this compound is elucidated using a suite of spectroscopic techniques. The initial characterization involves determining the molecular formula and identifying key functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are employed to piece together the complex carbon skeleton and determine the relative stereochemistry of the molecule.

The following table summarizes the characteristic spectroscopic data for this compound, as reported in the scientific literature, which is crucial for its unambiguous identification.

| Technique | Key Data Points |

| ¹H NMR | Characteristic signals for olefinic and aliphatic protons, including methyl groups. |

| ¹³C NMR | Resonances corresponding to the 20 carbon atoms of the diterpenoid skeleton, including quaternary carbons, methines, methylenes, and methyl groups. |

| HRMS | Provides the exact mass, allowing for the determination of the molecular formula. |

Biosynthetic Pathways and Biotransformation Studies

Proposed Biosynthesis of the Cyathane Skeleton Precursors

The intricate carbon framework of cyanthiwigin B, a member of the cyathane diterpenoid family, originates from fundamental building blocks through a series of complex enzymatic reactions. The biosynthesis of its characteristic 5-6-7 tricyclic core is a testament to the elegant machinery of natural product synthesis. researchgate.netresearchgate.net

The journey to this compound begins with the universal isoprenoid pathway, a fundamental metabolic route responsible for the synthesis of a vast array of natural products. researchgate.net The key precursor for all diterpenes, including the cyathanes, is geranylgeranyl pyrophosphate (GGPP). researchgate.netresearchgate.net GGPP is a 20-carbon molecule assembled from four five-carbon isoprene (B109036) units, specifically isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov These basic units are condensed in a head-to-tail fashion by prenyltransferase enzymes to generate the linear precursor, GGPP. nih.gov This initial phase of the biosynthetic pathway sets the stage for the remarkable cyclization reactions that define the cyathane skeleton.

The formation of the distinctive 5-6-7 tricyclic system of the cyathane core from the linear GGPP is a process of intricate cyclization and skeletal rearrangement. researchgate.netrsc.org This transformation is catalyzed by diterpene synthases, enzymes that orchestrate a cascade of carbocation-mediated reactions. The process is initiated by the ionization of the pyrophosphate group from GGPP, generating a geranylgeranyl cation. This highly reactive intermediate then undergoes a series of intramolecular cyclizations.

Recent computational studies using density functional theory (DFT) have shed light on the mechanistic details of this complex process. rsc.org The folding pattern of the intermediates plays a crucial role in determining the reaction pathway. For instance, the initial formation of the A ring is more favorable in a chair-like conformation compared to a boat-like conformation. rsc.org Subsequent steps, including the expansion of the B ring and the formation of the C ring, can proceed through either a concerted or a stepwise mechanism, influenced by the conformation of specific hydrogen atoms. rsc.org The stepwise mechanism is generally considered to be energetically more favorable. rsc.org These intricate rearrangements, guided by the enzyme's active site, ultimately lead to the formation of the cyathin tricyclic core, the foundational skeleton of all cyathane diterpenes, including the cyanthiwigins. rsc.orgnih.gov

Microbial Biotransformation of this compound

Microbial biotransformation serves as a powerful tool for the structural modification of natural products, often yielding novel derivatives with potentially enhanced biological activities. nih.govmedcraveonline.comresearchgate.net this compound has been a substrate for such studies, leading to the generation of new analogues through the metabolic action of various microorganisms.

Several microorganisms have been screened for their ability to metabolize this compound, with actinomycetes, particularly species from the genus Streptomyces, demonstrating significant biotransformation capabilities. nih.govacs.orgnih.gov Streptomyces are well-known for their prolific production of a wide array of secondary metabolites and their enzymatic machinery capable of performing diverse chemical transformations. nih.govnih.govfrontiersin.org In studies involving this compound, two specific strains, Streptomyces NRRL 5690 and Streptomyces spheroides, have been identified as effective biocatalysts. nih.govacs.orgnih.gov These microorganisms were able to metabolize this compound over a period of 5 to 10 days under specific fermentation conditions. nih.gov

The biotransformation of this compound by Streptomyces species has resulted in the isolation and characterization of several new and known metabolites. nih.govacs.orgnih.gov The structures of these compounds were elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). frontiersin.org

Streptomyces NRRL 5690 transformed this compound into three new compounds, namely cyanthiwigin AE, cyanthiwigin AF, and cyanthiwigin AG, as well as the previously known cyanthiwigin R. nih.govacs.orgnih.gov Streptomyces spheroides converted this compound into cyanthiwigin S, cyanthiwigin E, and also cyanthiwigin AE. nih.govacs.orgnih.gov

Table 1: Biotransformation of this compound by Streptomyces species

| Microorganism | Substrate | Metabolites Produced |

|---|---|---|

| Streptomyces NRRL 5690 | This compound | Cyanthiwigin AE, Cyanthiwigin AF, Cyanthiwigin AG, Cyanthiwigin R |

The structural modifications observed in the metabolites of this compound point to a range of enzymatic reactions catalyzed by the microbial systems. These reactions include hydroxylation, epoxidation, and reduction, which are common transformations carried out by microbial enzymes such as cytochrome P450 monooxygenases and peroxygenases. nih.govmdpi.comresearchgate.netresearchgate.net

The formation of the various hydroxylated and epoxidized derivatives of this compound highlights the regio- and stereoselectivity of the microbial enzymes. acs.orgfrontiersin.org For instance, the introduction of hydroxyl groups at specific positions on the this compound scaffold suggests that the enzymes involved possess highly specific active sites that can orient the substrate in a precise manner for catalysis. Similarly, the formation of epoxides from alkenes is a well-documented enzymatic reaction that can be highly selective. mdpi.comnih.gov While the specific enzymes responsible for the biotransformation of this compound in Streptomyces have not been fully characterized, the observed products are consistent with the known catalytic capabilities of this genus.

Strategic Significance of Biotransformation for Natural Product Derivatization in Drug Discovery

Biotransformation, the process of modifying a chemical compound using biological systems, represents a pivotal strategy in drug discovery, particularly for the derivatization of complex natural products like this compound. This approach leverages the inherent selectivity of enzymes and microorganisms to create novel analogues that may possess enhanced therapeutic properties or provide insights into structure-activity relationships. The strategic application of biotransformation to this compound aims to generate a library of new derivatives that would be challenging to produce through conventional synthetic chemistry, thereby expanding the potential for developing new therapeutic agents.

A significant investigation into the biotransformation of this compound, a marine diterpene isolated from the Jamaican sponge Myrmekioda styx, has demonstrated the feasibility and utility of this approach. nih.govnih.govacs.org The primary goal of these studies was to enhance the synergistic antimicrobial effects of this compound when used in combination with curcuphenol, another compound isolated from the same sponge. nih.gov Microbial transformation was identified as a productive method for achieving this structural modification. nih.gov

In this research, ten different microorganisms were screened for their ability to metabolize this compound. nih.gov Two specific actinomycete cultures, Streptomyces NRRL 5690 and Streptomyces spheroides, were found to significantly transform the parent compound into several new and known derivatives. nih.govnih.govacs.org These microbial catalysts introduced specific chemical modifications to the this compound scaffold, highlighting the regioselectivity and stereoselectivity often achievable with biotransformation.

The biotransformation of this compound by Streptomyces NRRL 5690 yielded three novel compounds: Cyanthiwigin AE, Cyanthiwigin AF, and Cyanthiwigin AG, alongside the known derivative, Cyanthiwigin R. nih.gov Similarly, Streptomyces spheroides metabolized this compound to produce Cyanthiwigin S, Cyanthiwigin E, and also Cyanthiwigin AE. nih.gov All the microbial-derived metabolites of this compound demonstrated an enhanced ability to increase the antimicrobial activity of curcuphenol, thus achieving the strategic objective of the study. nih.govnih.govacs.org

The findings underscore the strategic importance of biotransformation for natural product derivatization. By employing microorganisms as biocatalysts, it is possible to:

Generate Novel Chemical Entities: Produce derivatives that are not readily accessible through traditional synthetic routes.

Enhance Biological Activity: Modify a lead compound to improve its therapeutic efficacy or other desirable properties, such as synergistic effects.

Explore Structure-Activity Relationships (SAR): The creation of a series of related compounds allows researchers to understand which parts of the molecule are essential for its biological activity.

The successful derivatization of this compound through microbial transformation serves as a compelling case study for the application of this green chemistry approach in the broader context of drug discovery and development.

Research Findings: Microbial Transformation of this compound

| Microorganism | Substrate | Metabolite Produced | Yield (%) |

|---|---|---|---|

| Streptomyces NRRL 5690 | This compound | Cyanthiwigin AE | 13.5% |

| Cyanthiwigin AF | 3% | ||

| Cyanthiwigin AG | 3% | ||

| Cyanthiwigin R | 2% | ||

| Streptomyces spheroides | This compound | Cyanthiwigin S | 2% |

| Cyanthiwigin E | 1% | ||

| Cyanthiwigin AE | 1.5% |

Data sourced from Microbial Metabolism Studies of this compound and the Synergetic Antibiotic effects. nih.gov

Preclinical Biological Activity and Mechanistic Investigations

Broad-Spectrum Biological Activities Exhibited by the Cyathane Class of Diterpenoids

The cyathane diterpenoids, encompassing over 100 to 170 known members, display a wide array of pharmacological properties, making them subjects of significant research interest. nih.govresearchgate.netmdpi.com

Antimicrobial and Antineoplastic Activities

Cyathane diterpenoids are recognized for their potent antimicrobial activities , effective against both Gram-positive and Gram-negative bacteria, and fungi. This includes activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). escholarship.orgmdpi.comnih.govresearchgate.netnih.govcaltech.eduresearchgate.net For instance, cyathinins A-E and 10-hydroxyerinacine S, isolated from Cyathus subglobisporus, have demonstrated antibacterial effects against Mycobacterium tuberculosis, Bacillus cereus, Enterococcus faecium, Escherichia coli, Acinetobacter baumannii, and Klebsiella pneumoniae, alongside antifungal activity against Candida albicans. researchgate.net

In addition to their antimicrobial properties, the cyathane class exhibits notable antineoplastic (anticancer/cytotoxic) activities . escholarship.orgmdpi.comnih.govresearchgate.netnih.govcaltech.eduresearchgate.netthieme-connect.comresearchgate.net Research findings indicate that certain cyathane compounds, such as cyanthiwigin C, possess cytotoxic effects against human cancer cell lines, including A549 human lung cancer cells with an IC50 of 4.0 µg/mL and P-388 human leukemia cells with an IC50 of 11.2 µg/mL. Cyanthiwigin F has also shown cytotoxic activity against human primary tumor cells, with an IC50 of 3.1 µg/mL. nih.gov Another example, conidiogenone C, displayed potent cytotoxicity against HL-60 and BEL-7402 cell lines. mdpi.com

Receptor Agonism (e.g., κ-opioid receptor agonism)

A significant aspect of cyathane diterpenoid biology is their ability to act as receptor agonists , particularly for the κ-opioid receptor. Erinacine E is a well-known example within this class that exhibits κ-opioid receptor agonism. escholarship.orgnih.govresearchgate.netnih.govcaltech.eduresearchgate.netjst.go.jpcapes.gov.brcapes.gov.brresearchgate.net

Furthermore, many cyathane diterpenoids, including erinacines, glaucopines, cyrneines, scabronines, and sarcodonins, are highly regarded for their capacity to stimulate Nerve Growth Factor (NGF) production or promote neurite outgrowth. escholarship.orgmdpi.comnih.govresearchgate.netnih.govcaltech.edumdpi.comresearchgate.netresearchgate.netresearchgate.netcapes.gov.brcapes.gov.brresearchgate.netacs.org This neurotrophic activity suggests their potential therapeutic utility in addressing neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. escholarship.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net For instance, striatoids A-F, isolated from Cyathus striatus, have been shown to dose-dependently enhance NGF-mediated neurite outgrowth in rat pheochromocytoma (PC12) cells. capes.gov.br Similarly, scabronins G and A demonstrated significant neurite outgrowth-promoting activity in PC12 cells when administered in the presence of NGF. capes.gov.br

Specific Biological Activities of Cyanthiwigin B in Preclinical Models

This compound, a diterpene predominantly isolated from marine sponges like Myrmekioderma styx, exhibits distinct biological activities in preclinical models. nih.govcaltech.edunih.govresearchgate.netchimia.ch

Synergistic Antimicrobial Effects and Potentiation of Other Agents (e.g., Curcuphenol)

While this compound may not always show strong antimicrobial activity when tested in isolation, it possesses a notable characteristic: its ability to synergistically enhance the antimicrobial activity of other compounds. nih.gov A prime example is its potentiation of curcuphenol, a major antimicrobial sesquiterpene also found in Myrmekioderma styx. nih.govchimia.chnih.govresearchgate.net

Research has demonstrated that this compound significantly increases the effectiveness of curcuphenol against various microorganisms, including Cryptococcus neoformans, Candida albicans, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov This synergistic effect has also been observed in enhancing curcuphenol's activity against Mycobacterium tuberculosis. chimia.ch Furthermore, microbial transformation studies of this compound have revealed that its metabolic derivatives, such as cyanthiwigins AE, AF, AG, R, S, and E, similarly contribute to the increased antimicrobial efficacy of curcuphenol. nih.gov

Table 1: Synergistic Antimicrobial Activity of this compound and its Metabolites with Curcuphenol

| Compound(s) Tested | Activity Alone | Activity with Curcuphenol | Microbes Tested | Reference |

| This compound | Not active | Increased activity | C. neoformans, C. albicans, S. aureus, MRSA, M. tuberculosis | nih.govchimia.ch |

| Cyanthiwigin AE | Not active | Increased activity | C. neoformans, C. albicans, S. aureus, MRSA | nih.gov |

| Cyanthiwigin AF | Not active | Increased activity | C. neoformans, C. albicans, S. aureus, MRSA | nih.gov |

| Cyanthiwigin AG | Not active | Increased activity | C. neoformans, C. albicans, S. aureus, MRSA | nih.gov |

| Cyanthiwigin R | Not active | Increased activity | C. neoformans, C. albicans, S. aureus, MRSA | nih.gov |

| Cyanthiwigin S | Not active | Increased activity | C. neoformans, C. albicans, S. aureus, MRSA | nih.gov |

| Cyanthiwigin E | Not active | Increased activity | C. neoformans, C. albicans, S. aureus, MRSA | nih.gov |

(Note: In an interactive digital format, this table would allow for sorting and filtering by columns.)

In Vitro Antiviral Properties (e.g., Anti-HIV Activity)

This compound has demonstrated in vitro antiviral properties , specifically exhibiting activity against Human Immunodeficiency Virus type-1 (HIV-1). caltech.eduresearchgate.netresearchgate.net Studies have reported an EC50 value of 42.1 µM for this compound against HIV-1. caltech.eduresearchgate.netresearchgate.net

Mechanistic Insights into this compound's Biological Action

While the broader cyathane class has mechanisms linked to nerve growth factor (NGF) promotion, inhibition of nitric oxide production, and interactions with κ-opioid receptors, detailed mechanistic insights specifically for this compound are less extensively elucidated in current preclinical literature.

For its synergistic antimicrobial activity with curcuphenol, the mechanism is described as this compound's capacity to "increase" or "potentiate" the activity of curcuphenol, rather than acting as a direct antimicrobial agent itself. nih.govchimia.chnih.govresearchgate.net The precise molecular basis for this potentiation, such as whether it involves efflux pump inhibition, alteration of microbial cell membrane permeability, or modulation of target enzymes, requires further detailed investigation.

Regarding its anti-HIV activity , while this compound has been confirmed to exhibit activity against HIV-1, the specific molecular mechanism by which it exerts this effect (e.g., inhibition of viral enzymes like reverse transcriptase, interference with viral entry, or other cellular processes) has not been explicitly detailed in the provided research findings.

Proposed Molecular Mechanisms of Synergistic Activity (e.g., Efflux Pump Inhibition)

This compound has demonstrated a notable ability to enhance the antimicrobial activity of other compounds. Specifically, it has been shown to significantly increase the activity of curcuphenol, a major antimicrobial sesquiterpene also isolated from Myrmekioderma styx. nih.gov This synergistic effect is presumed to occur through the inhibition of efflux pumps. biostars.org Efflux pumps are a primary mechanism of bacterial multidrug resistance, functioning by expelling antibiotics from the bacterial cell before they can reach their intracellular targets and exert their full effect. nih.govreadthedocs.io By blocking these pumps, this compound or its derivatives can allow the co-administered antimicrobial agent, such as curcuphenol, to remain within the microbial cell at higher concentrations, thereby increasing its efficacy. biostars.org Microbial transformation studies of this compound have yielded several new metabolites, including cyanthiwigins AE, AF, AG, R, S, and E. nih.gov All these microbial derivatives of this compound also exhibited the capacity to increase the antimicrobial activity of curcuphenol. nih.gov Notably, cyanthiwigins AE and AF were found to be more potent in this synergistic effect compared to this compound itself, as well as cyanthiwigins E and S, while cyanthiwigin R showed the least potency. nih.gov

Table 1: Antimicrobial Synergistic Activity of this compound Derivatives with Curcuphenol

| Compound | Synergistic Activity with Curcuphenol (Potency Relative to this compound) |

| Cyanthiwigin AE | More potent nih.gov |

| Cyanthiwigin AF | More potent nih.gov |

| This compound | Baseline nih.gov |

| Cyanthiwigin E | Less potent nih.gov |

| Cyanthiwigin S | Less potent nih.gov |

| Cyanthiwigin R | Least potent nih.gov |

| Cyanthiwigin AG | Increased antimicrobial activity nih.gov |

Modulation of Key Biological Pathways and Cellular Targets (e.g., Nerve Growth Factor Synthesis)

Beyond its synergistic antimicrobial effects, this compound itself has exhibited direct biological activity, including activity against HIV-1 with an EC50 of 42.1 µM. bidd.groupwikipedia.org The broader family of cyathane natural products, which encompasses the cyanthiwigins, possesses a diverse range of bioactive properties. r-project.org A significant characteristic of some cyathane natural products is their capacity to stimulate the synthesis of nerve growth factor (NGF). r-project.orgnih.govbioregistry.ioresearchgate.net This property suggests potential therapeutic applications for neurodegenerative diseases and spinal injuries. r-project.orgnih.gov While not directly attributed to this compound in the provided context, its classification within this family highlights a relevant biological pathway. Other cyanthiwigin derivatives have also shown direct cytotoxic activities. For instance, cyanthiwigin C has demonstrated cytotoxic activity against A549 human lung cancer cells (IC50 = 4.0 µg/mL) and P-388 human leukemia cells (IC50 = 11.2 µg/mL). r-project.orgnih.gov Cyanthiwigin F has displayed cytotoxic activity against human primary tumor cells (IC50 = 3.1 µg/mL). wikipedia.orgr-project.orgnih.govorganic-chemistry.org

Table 2: Cytotoxic Activity of Related Cyanthiwigin Compounds

| Compound | Cell Line | IC50 (µg/mL) |

| This compound | HIV-1 | 42.1 µM bidd.groupwikipedia.org |

| Cyanthiwigin C | A549 Human Lung Cancer Cells | 4.0 r-project.orgnih.gov |

| Cyanthiwigin C | P-388 Human Leukemia Cells | 11.2 r-project.orgnih.gov |

| Cyanthiwigin F | Human Primary Tumor Cells | 3.1 wikipedia.orgr-project.orgnih.gov |

Structure-Activity Relationship (SAR) Studies and Lead Optimization Endeavors

Rational Design and Synthesis of Analogs for Enhanced Bioactivity

The intricate molecular architecture of cyanthiwigins has spurred significant synthetic interest aimed at developing analogs with enhanced bioactivity. libretexts.org Total synthesis approaches provide a versatile route for preparing various cyanthiwigin derivatives. r-project.orgnih.gov A key strategy involves late-stage diversification, where the tricyclic core of cyanthiwigins serves as an ideal scaffold due to the presence of multiple functional handles, such as olefin and carbonyl moieties. libretexts.org This allows for the rational design and synthesis of oxygenated cyanthiwigin derivatives and "hybrid" molecules, such as cyanthiwigin-gagunin hybrids, with the goal of exploring and enhancing biological activity. libretexts.org As observed in microbial transformation studies of this compound, the resulting metabolites demonstrated varied potencies in synergistic antimicrobial activity, indicating that structural modifications can indeed lead to enhanced bioactivity. nih.gov

Identification of Critical Structural Motifs for Biological Efficacy

Cyanthiwigin natural products are characterized by a highly conserved tricyclic carbon scaffold, specifically a fused [5-6-7] ring system. r-project.orgnih.gov Critical structural motifs within this framework include two all-carbon quaternary stereocenters located at C(6) and C(9). biostars.orgr-project.orgnih.govlibretexts.org Uniquely, these methyl groups exhibit a syn relative stereochemical relationship, distinguishing them from most other cyathane diterpenes which typically have an anti configuration. biostars.orgr-project.orgnih.govlibretexts.org Additionally, two further points of stereogenicity are found at the ring fusion carbons C(4) and C(5), establishing a total of four contiguous stereocenters across the innermost bonds of the carbon scaffold. r-project.orgnih.gov Structural variations within the cyanthiwigin family primarily arise from differing patterns of oxidation on the peripheral carbocyclic skeleton. r-project.orgnih.gov The level and position of oxygenation are critical for biological activity, as evidenced by studies on related gagunin compounds, which influenced the design of oxygenated cyanthiwigin analogs. libretexts.org The steric crowding and nested location of these critical stereocenters within the central ring of the [5-6-7] core present formidable challenges in their synthetic preparation. r-project.orgnih.gov

Application of Computational and In Vitro Screening Cascades in Drug Discovery Programs

The discovery and optimization of drug candidates, including cyanthiwigin analogs, increasingly leverage both computational and in vitro screening cascades. Computational methods, such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies, enable the rapid assessment of vast chemical libraries. These in silico approaches significantly reduce the time and cost associated with identifying potential binders to biological targets. For example, virtual high-throughput screening (HTS) has been shown to yield substantially higher hit rates compared to traditional HTS methods.

Complementary to computational approaches, in vitro screening assays are indispensable for evaluating the biological activities, metabolic profiles, and potential toxicities of compounds in early drug development. These assays are integrated into "screening cascades" that allow for rapid and informed decision-making throughout the drug discovery process. A well-designed in vitro screening cascade can accelerate compound progression and facilitate the identification of molecules with desired activity profiles. The National Cancer Institute (NCI) 60 cell line screen is a prominent example of an in vitro program that provides a comprehensive assessment of compounds against a wide array of human cancer cell types, serving as a valuable resource for drug development.

Future Directions in Cyanthiwigin B Research

Advancements in Sustainable Sourcing and Biotechnological Production Methods

The initial isolation of cyanthiwigins from marine sponges highlights the challenges associated with natural product sourcing, which can be limited by the availability of the producing organisms and environmental concerns. The discovery of cyanthiwigins from diverse, unrelated species, including a bird's nest fungus, suggests a potential microbial origin or involvement in their biosynthesis. chimia.ch This observation opens avenues for exploring biotechnological production methods as a sustainable alternative to direct extraction from marine sources.

Future research in this area will likely focus on:

Microbial Fermentation: Identifying and culturing microorganisms (e.g., fungi or bacteria) capable of producing Cyanthiwigin B or its precursors. This could involve screening marine-derived microbial strains or engineering known biosynthetic pathways into amenable host organisms.

Enzymatic Synthesis: Elucidating the complete biosynthetic pathway of this compound and identifying the key enzymes involved. This knowledge could enable the development of cell-free enzymatic systems for efficient and selective synthesis.

Synthetic Biology Approaches: Utilizing synthetic biology to engineer microbial cell factories for high-yield production of this compound. This would involve optimizing metabolic pathways and genetic expression systems to enhance compound accumulation.

Advancements in these biotechnological approaches could ensure a consistent and scalable supply of this compound, overcoming the limitations of traditional natural product isolation and supporting extensive research and development.

Exploration of Novel Synthetic Pathways for Analog Generation and Diversity-Oriented Synthesis

Total synthesis has been instrumental in providing access to this compound and its analogs, offering control over structural modifications. nih.govcaltech.edunih.gov Early synthetic efforts focused on establishing the complex tricyclic cyathane core, often employing strategies like double asymmetric catalytic alkylation, tandem ring-closing cross-metathesis, and aldehyde-olefin radical cyclization. nih.govnih.gov Further research is poised to explore more efficient and diverse synthetic strategies.

Key areas of focus include:

Streamlined Total Syntheses: Developing even more concise and step-economical routes to this compound, potentially through novel cascade reactions or late-stage functionalization strategies. This includes optimizing existing steps for large-scale production and exploring new methodologies for constructing the intricate [5-6-7] fused tricyclic core. nih.govnih.govnsf.gov

Diversity-Oriented Synthesis (DOS): Applying DOS principles to generate a broad array of this compound analogs. DOS aims to produce diverse complex scaffolds from common starting materials through modular and efficient synthetic routes, which is crucial for exploring chemical space and identifying new bioactivities. nih.govnsf.govfrontiersin.org This could involve:

Scaffold Diversification: Modifying the core cyanthiwigin skeleton at various positions to introduce new functionalities and structural motifs. nih.govnsf.gov

Late-Stage Diversification: Introducing chemical modifications on a pre-formed cyanthiwigin core or advanced intermediates, allowing for rapid generation of a library of analogs. This has been explored through C-H oxidation methodologies, for instance. nih.govnsf.govacs.orgacs.org

Hybrid Molecule Synthesis: Creating hybrid molecules that combine structural elements of cyanthiwigins with other natural product families, such as gagunins, to potentially enhance bioactivity. nih.govnsf.govresearchgate.net

These synthetic advancements will facilitate the creation of extensive compound libraries, essential for comprehensive structure-activity relationship (SAR) studies and the discovery of new therapeutic leads.

Deeper Elucidation of Molecular Mechanisms of Action and Target Identification

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is critical for its development as a therapeutic agent. While some cyanthiwigins have shown promising activities, such as stimulating nerve growth factor (NGF) synthesis and exhibiting cytotoxic effects against cancer cells, the specific molecular targets and pathways for this compound itself are not yet fully elucidated. nih.gov

Future research will concentrate on:

Target Identification: Employing advanced biochemical and proteomic techniques to identify the direct protein or cellular targets of this compound. This could involve affinity chromatography, quantitative proteomics, and activity-based protein profiling.

Mechanism of Action Studies: Investigating the downstream signaling pathways and cellular processes modulated by this compound. This includes studying its effects on gene expression, protein-protein interactions, and cellular phenotypes using techniques like transcriptomics, phosphoproteomics, and high-content imaging.

Computational Approaches: Utilizing computational modeling and molecular docking to predict potential targets and binding modes, guiding experimental validation. In silico studies have already been used to analyze this compound's antiviral activities against various viral proteins. globalresearchonline.net

Functional Genomics: Using CRISPR-Cas9 or RNA interference screens to identify genes or pathways that modulate the activity of this compound, providing insights into its mechanism.

A deeper understanding of this compound's molecular mechanisms will enable rational drug design and optimization, leading to more potent and selective therapeutic candidates.

Expansion of Preclinical Therapeutic Applications beyond Current Scope

This compound and related cyathane diterpenoids have demonstrated a range of biological activities, including the capacity to stimulate nerve growth factor (NGF) synthesis, which suggests potential in neurodegenerative diseases and spinal injuries. nih.govnih.gov Additionally, other cyanthiwigins have exhibited cytotoxic activity against various cancer cell lines. nih.govrsc.org this compound has also shown anti-HIV activity and is being explored for other antiviral applications. globalresearchonline.netnih.gov Future research aims to broaden these preclinical investigations.

Potential areas for expansion include:

Neuroprotection and Regeneration: Further exploring the neurotrophic effects of this compound and its analogs, including their ability to promote neuronal survival, differentiation, and axonal regeneration in various in vitro and in vivo models of neurodegenerative disorders (e.g., Alzheimer's, Parkinson's) and spinal cord injury.

Anticancer Efficacy: Expanding the evaluation of this compound's cytotoxic and anti-proliferative effects against a wider range of cancer types, including drug-resistant strains. This would involve detailed studies on its effects on cell cycle, apoptosis, and angiogenesis.

Antiviral and Antimicrobial Activities: Systematically investigating its broad-spectrum antiviral potential beyond HIV, including emerging viral threats. globalresearchonline.netnih.gov Furthermore, exploring the enhanced antimicrobial activity observed when this compound is combined with other compounds (e.g., curcuphenol) chimia.chresearchgate.net could lead to novel combination therapies against resistant bacterial or fungal infections.

Anti-inflammatory and Immunomodulatory Effects: Given the diverse bioactivities of natural products, investigating potential anti-inflammatory or immunomodulatory properties of this compound could uncover new therapeutic avenues.

These expanded preclinical studies will provide crucial data to support the translation of this compound into clinical development for a broader spectrum of diseases.

Development of Advanced Pharmacological Tools and Chemical Probes for Research

The development of high-quality pharmacological tools and chemical probes is essential for robust biomedical research, enabling confident investigation of protein biology and disease. ub.edunih.govchemicalprobes.orgicr.ac.uk Chemical probes are well-characterized small molecules, often inhibitors, that selectively modulate the activity of a specific protein target. icr.ac.uk

Future efforts will focus on:

Design and Synthesis of Selective Probes: Synthesizing highly selective chemical probes based on the this compound scaffold. These probes would ideally possess high affinity for their intended targets and minimal off-target activity, allowing researchers to precisely perturb and study biological systems.

Activity-Based Probes: Developing activity-based probes that covalently label active enzymes or proteins, providing insights into target engagement and enzyme activity in complex biological matrices.

Tagged Probes: Incorporating tags (e.g., fluorescent tags, biotin (B1667282) tags) into this compound or its analogs to facilitate target identification, localization, and pull-down experiments. These tools can help identify targets of biologically active molecules by creating a point of attachment for affinity chromatography or fluorescent detection. acs.org

Degrader Molecules (PROTACs): Exploring the design of proteolysis-targeting chimeras (PROTACs) or molecular glues based on this compound. These bifunctional molecules can induce the degradation of target proteins, offering a distinct modality for therapeutic intervention and target validation. icr.ac.uk

Pharmacokinetic and Pharmacodynamic Probes: Developing probes that can inform on the in vivo behavior of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological systems over time.

The availability of such advanced pharmacological tools and chemical probes will significantly accelerate the pace of research on this compound, enabling more precise mechanistic studies and facilitating its progression as a potential therapeutic agent.

Q & A

Q. What are the key synthetic strategies for Cyanthiwigin B, and how do reaction conditions influence yield and stereochemistry?

this compound is synthesized via oxidation of compound 70 using pyridinium chlorochromate (PCC), achieving an 86% yield . Subsequent steps, such as NaBH₄ reduction and MnO₂ treatment, highlight the sensitivity of yield to reagent choice and reaction time. Stereochemical control is critical; for example, radical cyclization methods used in structurally related compounds (e.g., Cyanthiwigin F) demonstrate high stereoselectivity through optimized radical initiators and solvent systems .

Q. How is the structural identity of this compound validated in new synthetic routes?

New compounds require rigorous characterization: ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For known compounds like this compound, comparisons with literature data (e.g., optical rotation, spectral matches) are essential . Purity is confirmed via HPLC or elemental analysis.

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity, and how are controls designed?

Cytotoxicity assays (e.g., against cancer cell lines using MTT) and antimicrobial tests (e.g., MIC determination) are typical. Controls include solvent-only groups, positive controls (e.g., doxorubicin for cytotoxicity), and replicates (n ≥ 3) to ensure statistical validity. Dose-response curves and IC₅₀ calculations are performed using nonlinear regression models .

Advanced Research Questions

Q. How can contradictions in synthetic yields or stereochemical outcomes be resolved when scaling this compound production?

Q. What mechanistic insights explain the radical cyclization step in this compound analogs, and how is regioselectivity controlled?

Radical cyclization in Cyanthiwigin F involves allylic strain and stereoelectronic effects. EPR spectroscopy or radical trapping experiments (e.g., TEMPO) confirm radical intermediates. Regioselectivity is governed by Baldwin’s rules and substrate geometry, with density functional theory (DFT) validating proposed pathways .

Q. How do researchers address batch-to-batch variability in this compound’s biological activity?

Variability may stem from impurities or conformational isomers. Accelerated stability studies (e.g., heat, light exposure) and LC-MS monitoring identify degradation products. Bioactivity reassessment under standardized conditions (e.g., fixed cell passage number, serum-free media) reduces confounding factors .

Q. What computational tools are employed to predict this compound’s target interactions, and how are docking results validated experimentally?

Molecular docking (AutoDock, Schrödinger) and MD simulations predict binding modes to targets like kinases or membrane receptors. SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) validate binding affinity, while CRISPR knockouts of putative targets confirm functional relevance .

Methodological Guidance

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) in the Supporting Information. Use internal standards (e.g., anthracene for HPLC) to normalize instrumental variations .

- Statistical Analysis : Apply ANOVA or Student’s t-test for bioactivity data, reporting p-values and effect sizes. For synthetic yields, confidence intervals (95%) indicate robustness .

- Literature Review : Use SciFinder or Reaxys to compile all reported syntheses and bioactivity data. Compare spectral data to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.